

Application Notes and Protocols for FLIM Data Acquisition with Lyso Flipper-TR

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Compound of Interest

Compound Name: Lyso Flipper-TR 29

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These application notes provide a detailed protocol for the use of Lyso Flipper-TR, a fluorescent probe for measuring membrane tension in lysosomes of live cells using Fluorescence Lifetime Imaging Microscopy (FLIM).

Introduction

Lyso Flipper-TR is a specialized fluorescent probe designed to specifically target and insert into the membranes of lysosomes.^{[1][2][3]} It is a member of the "flipper" family of probes, which are mechanosensitive and report on the physical state of the lipid bilayer. The core principle of Lyso Flipper-TR lies in its ability to change its fluorescence lifetime in response to alterations in lysosomal membrane tension.^{[1][2][3]} The probe consists of two twisted dithienothiophenes; changes in membrane organization alter the twist angle between these two moieties, which in turn affects the fluorescence lifetime.^{[1][3]} This makes Lyso Flipper-TR a powerful tool for investigating the mechanobiology of lysosomes in various cellular processes and for screening potential drug candidates that may modulate lysosomal function. It is important to note that membrane tension measurements with this probe can only be reliably performed using FLIM, as fluorescence intensity is not a dependable indicator.^[1]

Principle of Lyso Flipper-TR in Measuring Lysosomal Membrane Tension

Lyso Flipper-TR's fluorescence lifetime is sensitive to the lipid packing of the membrane it is embedded in. In a more fluid, less ordered membrane (lower tension), the probe is in a more twisted conformation, leading to a shorter fluorescence lifetime. Conversely, in a more rigid, ordered membrane (higher tension), the probe becomes more planar, resulting in a longer fluorescence lifetime. This relationship allows for the quantitative mapping of membrane tension across the lysosomal population of a cell. The fluorescence lifetime of Flipper-TR probes can range from approximately 2.3 ns in highly disordered membranes to up to 7 ns in highly ordered membranes.^[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Lyso Flipper-TR:

Parameter	Value	Reference
Excitation Wavelength	488 nm (pulsed laser)	^{[1][5]}
Emission Collection	575 - 625 nm (or 600/50 nm bandpass filter)	^{[1][5]}
Fluorescence Lifetime Range	2.8 - 7 ns	^{[1][5]}
Average Lifetime in HeLa Cells	~4 ns	^[4]
Recommended Staining Concentration	1 μ M (starting concentration)	^[1]
Maximum Concentration without Viability Impact (HeLa)	Up to 5 μ M	^[1]

Experimental Protocols

I. Reagent Preparation

1. Lyso Flipper-TR Stock Solution (1 mM):

- Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.
- Dissolve the contents of the vial (35 nmol) in 35 μ L of anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.^[1] It is crucial to use new, anhydrous DMSO as moisture can reduce the shelf life of the probe.^{[1][5]}
- Store the stock solution at -20°C. The solution is stable for up to three months when stored correctly.^[1] Do not aliquot the stock solution into smaller volumes, as this can lead to faster degradation.^[1]

2. Staining Solution (1 μ M):

- Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 1 μ M in the desired cell culture medium. For example, add 1 μ L of the 1 mM stock solution to 1 mL of culture medium.
- Use the staining solution immediately (within 5 minutes) after preparation.^[1]

II. Cell Culture and Staining

This protocol has been optimized for HeLa cells but can be adapted for other adherent cell lines.^[1]

1. Cell Plating:

- Plate cells on a suitable imaging dish or coverslip (e.g., glass-bottom dishes) to allow for high-resolution microscopy.
- Culture cells to the desired confluency (typically 50-70%) in complete culture medium at 37°C in a humidified incubator with 5% CO₂.

2. Staining Procedure:

- Remove the cell culture medium from the cells.
- Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

- Add the freshly prepared 1 μ M Lyso Flipper-TR staining solution to the cells.
- Incubate the cells for 15-30 minutes at 37°C.[1]
- Optional: The staining solution can be removed and the cells washed once with fresh growth medium before imaging. However, as the probe is only fluorescent when inserted into a membrane, this washing step is not always necessary, especially for long-term imaging.[1]

III. FLIM Data Acquisition

1. Microscope Setup:

- Use a confocal or multiphoton microscope equipped with a time-correlated single photon counting (TCSPC) system for FLIM.[6]
- Excitation: Use a pulsed laser with an excitation wavelength of 488 nm.[1][5] To measure the full decay of the fluorescence lifetime, which can be up to 7 ns, it is recommended to use a laser repetition rate of 20 MHz (a pulse every 50 ns).[6] This may require a pulse picker if the laser's default frequency is higher (e.g., 80 MHz).[4][6]
- Emission: Collect the fluorescence signal through a 600/50 nm bandpass filter.[1][5]
- Objective: Use a high numerical aperture (NA) water or oil immersion objective (e.g., 60x or 100x) for optimal signal collection.

2. Image Acquisition:

- Bring the stained cells into focus.
- Set the image acquisition parameters to minimize phototoxicity and photobleaching. This includes using the lowest possible laser power that still provides a sufficient photon count for accurate lifetime fitting.
- Acquire FLIM data until a sufficient number of photons per pixel (or region of interest) is collected to ensure good statistical analysis. A higher photon count will result in a more accurate lifetime determination.

IV. Data Analysis

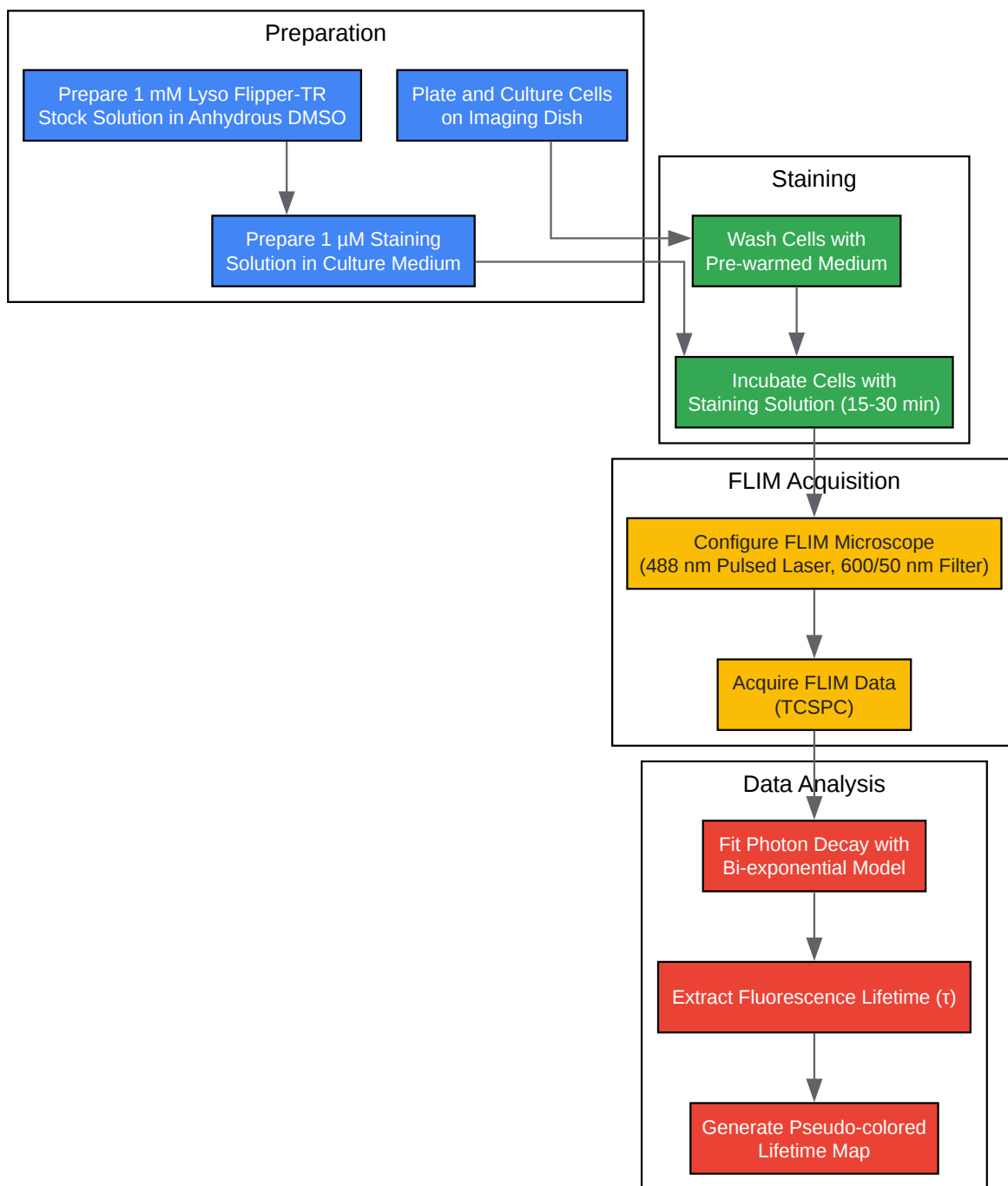
1. Lifetime Fitting:

- The collected photon arrival time data for each pixel or region of interest (ROI) is typically fitted with a bi-exponential decay model.[\[5\]](#)
- This fitting procedure will yield two lifetime components, τ_1 and τ_2 . The longer lifetime component (τ_1) with the greater amplitude is generally used to report on membrane tension.
[\[4\]](#)[\[7\]](#)

2. Data Visualization:

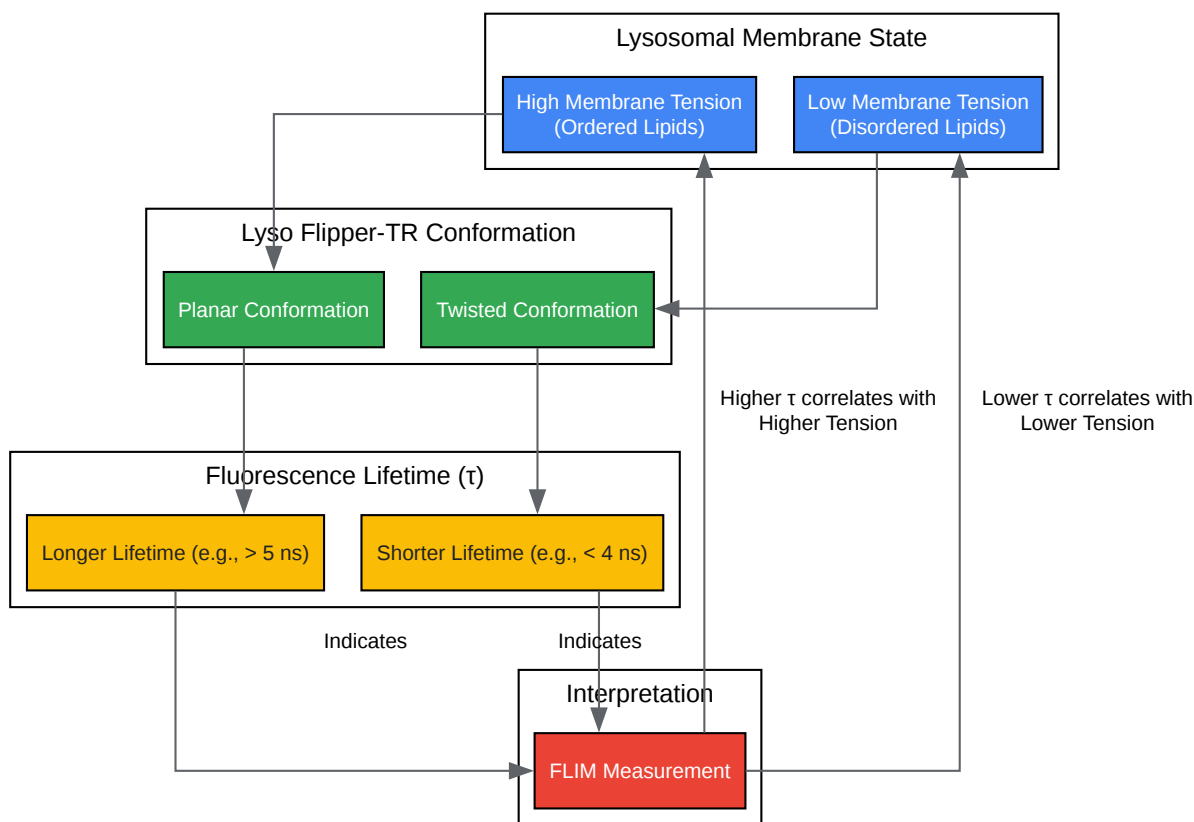
- The calculated lifetime values are then used to generate a pseudo-colored lifetime map of the lysosomes, where the color of each pixel corresponds to the measured fluorescence lifetime. This allows for the visualization of variations in membrane tension across the lysosomal population.

Diagrams



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Caption: Experimental workflow for FLIM data acquisition with Lyso Flipper-TR.



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